molecular formula C14H24N2O3 B7592161 Methyl 3-(cycloheptanecarbonylamino)pyrrolidine-1-carboxylate

Methyl 3-(cycloheptanecarbonylamino)pyrrolidine-1-carboxylate

Cat. No. B7592161
M. Wt: 268.35 g/mol
InChI Key: JTHBVBGZZZDLDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(cycloheptanecarbonylamino)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The mechanism of action of Methyl 3-(cycloheptanecarbonylamino)pyrrolidine-1-carboxylate is not well understood. However, it is believed to exert its biological activity by interacting with specific target molecules. For instance, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
Methyl 3-(cycloheptanecarbonylamino)pyrrolidine-1-carboxylate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. Moreover, it has been shown to exhibit antibacterial and antifungal activities against various pathogenic strains. In terms of physiological effects, it has been shown to inhibit angiogenesis, which is a crucial process for the growth and metastasis of cancer cells.

Advantages and Limitations for Lab Experiments

Methyl 3-(cycloheptanecarbonylamino)pyrrolidine-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be confirmed by various spectroscopic techniques. Moreover, it exhibits a broad range of biological activities, making it a useful tool for drug discovery and medicinal chemistry. However, it also has some limitations, including its low solubility in water and limited availability in the market.

Future Directions

There are several future directions for the research on Methyl 3-(cycloheptanecarbonylamino)pyrrolidine-1-carboxylate. One potential direction is to explore its potential as a drug candidate for the treatment of various diseases, including cancer and bacterial infections. Moreover, its potential applications in material science, such as the synthesis of new polymers, should also be investigated. Furthermore, the development of new synthesis methods and the optimization of the existing ones can help improve the yield and purity of the compound, making it more accessible for research and development.

Synthesis Methods

The synthesis of Methyl 3-(cycloheptanecarbonylamino)pyrrolidine-1-carboxylate involves the reaction of 3-pyrrolidinone with cycloheptanecarbonyl chloride in the presence of a base, followed by the addition of methyl chloroformate. The reaction yields Methyl 3-(cycloheptanecarbonylamino)pyrrolidine-1-carboxylate as a white crystalline solid with a high yield. The purity of the compound can be confirmed by various spectroscopic techniques, including NMR, IR, and MS.

Scientific Research Applications

Methyl 3-(cycloheptanecarbonylamino)pyrrolidine-1-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, it has been shown to exhibit antitumor, antibacterial, and antifungal activities. Moreover, it has been used as a building block for the synthesis of various biologically active compounds.

properties

IUPAC Name

methyl 3-(cycloheptanecarbonylamino)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-19-14(18)16-9-8-12(10-16)15-13(17)11-6-4-2-3-5-7-11/h11-12H,2-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHBVBGZZZDLDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(C1)NC(=O)C2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(cycloheptanecarbonylamino)pyrrolidine-1-carboxylate

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